molecular formula C20H16FN3O2S B3401685 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide CAS No. 1040682-79-8

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B3401685
CAS No.: 1040682-79-8
M. Wt: 381.4 g/mol
InChI Key: NUJURERLAJQKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a unique chemical compound that has attracted significant attention in the fields of chemistry, biology, and medicine This compound is part of the benzothienopyrimidine family, known for its interesting pharmacological properties

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. Starting from basic organic molecules, the process includes cyclization reactions, fluorination, and acylation steps. The reaction conditions often require controlled temperatures, specific solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

  • Industrial Production Methods: On an industrial scale, the production of this compound involves scaling up the laboratory procedures with optimizations to improve yield and purity. This includes the use of continuous flow reactors for better temperature and reaction time control. The selection of solvents and reagents is also adjusted to ensure economic feasibility and environmental safety.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions Used in These Reactions:

    • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    • Reduction: Use of hydrogen gas with palladium on carbon or sodium borohydride.

    • Substitution: Halogenating agents like N-bromosuccinimide for selective bromination.

  • Major Products Formed from These Reactions: The major products formed depend on the specific reaction conditions and reagents used. Oxidation typically yields carboxylic acids or ketones, while reduction leads to alcohols or amines. Substitution reactions often produce halogenated derivatives of the parent compound.

Scientific Research Applications

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:

  • Chemistry: It is used as a precursor in organic synthesis and in the study of reaction mechanisms.

  • Biology: The compound has been explored for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

  • Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in anticancer and antimicrobial therapies.

  • Industry: It is used in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide depends on its specific application. Generally, it exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to inhibition or activation of biological pathways, ultimately affecting cellular functions. The compound's structure allows it to form stable complexes with its targets, thereby modulating their activity.

Comparison with Similar Compounds

When compared to other compounds within the benzothienopyrimidine family, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide stands out due to its unique fluorine substitution, which enhances its reactivity and biological activity. Similar compounds include:

  • 2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine

  • 9-fluoro-2-methyl-4H-benzothieno[3,2-d]pyrimidine

  • N-(4-methylphenyl)-acetamide derivatives

This detailed analysis of this compound covers its synthesis, reactions, applications, and uniqueness, highlighting its significance in scientific research.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-11-6-8-13(9-7-11)23-16(25)10-24-12(2)22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJURERLAJQKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.